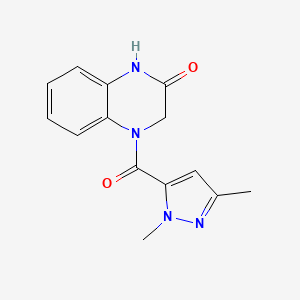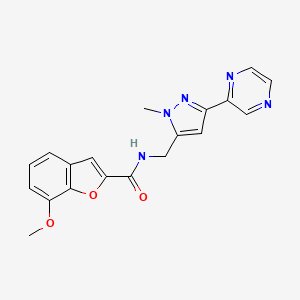
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride” is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.58 g/mol .
Synthesis Analysis
The synthesis of “1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride” involves the use of thionyl chloride in DMF (N,N-dimethyl-formamide) at temperatures between 20 - 80℃ for 4 hours .Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .Chemical Reactions Analysis
The reaction of “1,3-dimethyl-1H-pyrazole-5-carboxylic acid” with thionyl chloride in DMF results in "1,3-dimethyl-1H-pyrazole-5-carbonyl chloride" .Scientific Research Applications
Antimicrobial and Antioxidant Properties
A study on tetra substituted pyrazolines, which are chemically related to 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated their significant antimicrobial and antioxidant activities. These compounds were tested against various bacterial and fungal organisms, showcasing their potential in combating microbial infections and oxidative stress. The research underscores the importance of structure-activity relationships in developing effective antimicrobial and antioxidant agents (Govindaraju et al., 2012).
Luminescent Supramolecular Liquid Crystals
In another fascinating application, derivatives containing the 4-aryl-1H-pyrazole unit, related to the 4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one structure, were utilized to create supramolecular liquid crystals. These liquid crystals demonstrated luminescent properties and were capable of forming columnar mesophases through hydrogen bonding. This opens up new avenues for the development of advanced materials with potential applications in optoelectronics and display technologies (Moyano et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-(2,5-dimethylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-7-12(17(2)16-9)14(20)18-8-13(19)15-10-5-3-4-6-11(10)18/h3-7H,8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSPILOYQIURCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2618174.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2618175.png)
![(Z)-3-(2-methoxyethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2618177.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)
![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2618185.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)
![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B2618188.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2618192.png)



![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)